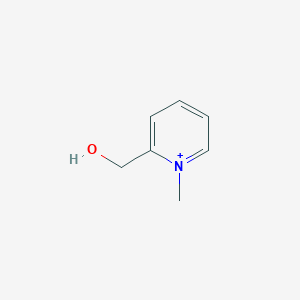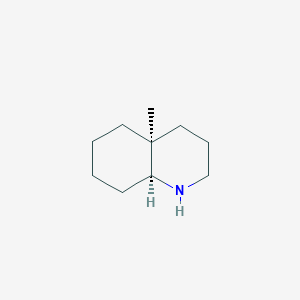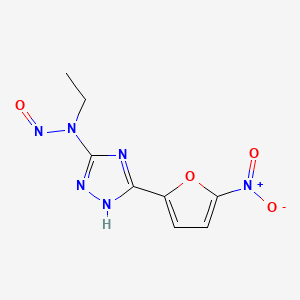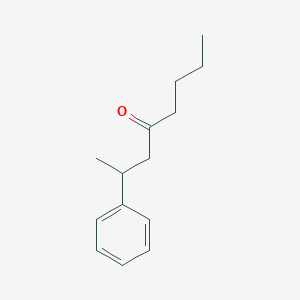
2-Phenyloctan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyloctan-4-one: is an organic compound characterized by a phenyl group attached to an octanone backbone. This compound is part of the ketone family, which is known for its distinctive carbonyl group (C=O) bonded to two hydrocarbon groups. The presence of the phenyl group adds aromatic properties to the compound, making it a subject of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyloctan-4-one can be achieved through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of benzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to yield this compound.
Grignard Reaction: Another approach involves the reaction of phenylmagnesium bromide with octan-4-one. This reaction requires anhydrous ether as a solvent and proceeds under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the optimization of the above methods to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nitration with HNO₃ and H₂SO₄, sulfonation with H₂SO₄, halogenation with Br₂ or Cl₂ in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-Phenyloctanoic acid.
Reduction: Formation of 2-Phenyloctanol.
Substitution: Formation of nitro, sulfo, or halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Phenyloctan-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of 2-Phenyloctan-4-one involves its interaction with specific molecular targets and pathways. The carbonyl group (C=O) in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
2-Phenyloctan-4-one can be compared with other similar compounds such as:
Phenylacetone: Similar in structure but with a shorter carbon chain. Phenylacetone is used in the synthesis of amphetamines.
2-Phenylbutan-2-one: Another ketone with a shorter carbon chain, used in the synthesis of various organic compounds.
2-Phenylhexan-4-one: Similar structure with a different carbon chain length, used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the phenyl group, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
51134-69-1 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-phenyloctan-4-one |
InChI |
InChI=1S/C14H20O/c1-3-4-10-14(15)11-12(2)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
Clé InChI |
VWXKJZHOMJUMOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


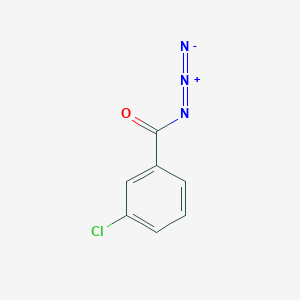
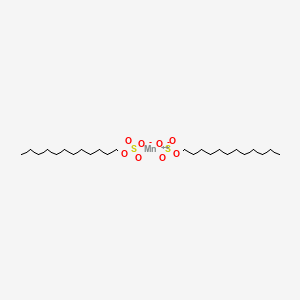
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
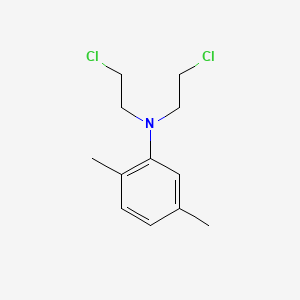
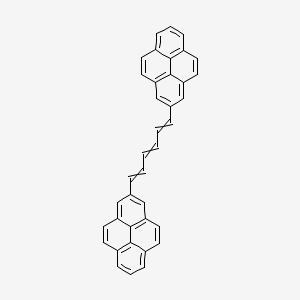
![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
